molecular formula C10H5NaO5S B032116 1,2-Naphthoquinone-4-sulfonic acid sodium salt CAS No. 521-24-4

1,2-Naphthoquinone-4-sulfonic acid sodium salt

Cat. No. B032116
CAS RN: 521-24-4
M. Wt: 260.2 g/mol
InChI Key: UBLXEEBHYISRFM-UHFFFAOYSA-M
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Description

1,2-Naphthoquinone-4-sulfonic acid sodium salt is used for the colorimetric determination of amino acids, amines, and procaine hydrochloride in pharmaceutical preparations . It is also used in the characterization of phanerochaete chrysosporium .


Molecular Structure Analysis

The molecular formula of 1,2-Naphthoquinone-4-sulfonic acid sodium salt is C10H5NaO5S . The InChI Key is UBLXEEBHYISRFM-UHFFFAOYSA-M . The structure can be represented by the SMILES string [Na+].[O-]S(=O)(=O)C1=CC(=O)C(=O)C2=CC=CC=C12 .


Chemical Reactions Analysis

1,2-Naphthoquinone-4-sulfonic acid sodium salt is used in the colorimetric assay for determination of procaine hydrochloride in pharmaceutical preparations . It reacts with primary or secondary amines to form a highly chromogenic product .


Physical And Chemical Properties Analysis

1,2-Naphthoquinone-4-sulfonic acid sodium salt appears as an orange to orange-brown powder . It has a melting point of 289 °C (dec.) (lit.) . It is soluble in water and moderately soluble in acetone. It is slightly soluble in alcohol and insoluble in benzene, carbon disulfide, chloroform, diethyl ether, and petroleum ether .

Scientific Research Applications

Colorimetric Determination of Amino Acids and Amines

This compound is used for the colorimetric determination of amino acids and amines . This application is based on the compound’s ability to react with these substances to produce a color change, which can be measured using a spectrophotometer.

Analysis of Pharmaceutical Preparations

1,2-Naphthoquinone-4-sulfonic acid sodium salt is used in the colorimetric assay for determination of procaine hydrochloride in pharmaceutical preparations . This allows for the quantitative analysis of this drug in various formulations.

Characterization of Phanerochaete Chrysosporium

This compound is also used in the characterization of Phanerochaete chrysosporium . This is a type of white rot fungus that is often used in bioremediation because of its ability to degrade a wide variety of pollutants.

Synthesis of Carbohydrate-Based Naphthoquinones

1,2-Naphthoquinone-4-sulfonic acid sodium salt acts as an intermediate in the synthesis of carbohydrate-based naphthoquinones . These compounds have shown potential as anticancer agents.

Solubility Studies

The compound’s solubility in various solvents such as water, acetone, alcohol, ethanol, and chloroform has been studied . This information is crucial in various fields such as drug formulation and environmental science.

Safety and Handling

Research is also conducted on the safety and handling of this compound. It’s important to note that it is incompatible with strong oxidizing agents .

Safety and Hazards

1,2-Naphthoquinone-4-sulfonic acid sodium salt may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection. If it gets in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Sodium 1,2-naphthoquinone-4-sulfonate primarily targets amino acids and amines . These biological molecules play crucial roles in various physiological processes, including protein synthesis, neurotransmission, and metabolic regulation.

Mode of Action

The compound interacts with its targets through a colorimetric reaction . This interaction results in the formation of colored products, which can be used for quantitative analytical determinations .

Biochemical Pathways

It’s known that the compound can participate inredox processes , which are fundamental to many biological pathways, including energy production, detoxification, and cell signaling.

Pharmacokinetics

The compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. Its solubility in alcohol and acetone is moderate , indicating potential interactions with organic molecules.

Result of Action

The primary result of Sodium 1,2-naphthoquinone-4-sulfonate’s action is the colorimetric determination of amino acids, amines, and procaine hydrochloride in pharmaceutical preparations . This makes it a valuable tool in analytical chemistry, particularly in drug analysis.

properties

IUPAC Name

sodium;3,4-dioxonaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6O5S.Na/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLXEEBHYISRFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2066-93-5 (Parent)
Record name Sodium beta-naphthoquinone-4-sulfonate
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DSSTOX Substance ID

DTXSID8060167
Record name 1,2-Naphthoquinone-4-sulfonic acid sodium salt
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Molecular Weight

260.20 g/mol
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Physical Description

Yellow solid; [Merck Index] Orange to dark orange powder; [Alfa Aesar MSDS]
Record name Sodium beta-naphthoquinone-4-sulfonate
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Product Name

1,2-Naphthoquinone-4-sulfonic acid sodium salt

CAS RN

521-24-4
Record name Sodium beta-naphthoquinone-4-sulfonate
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Record name 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, sodium salt (1:1)
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Record name 1,2-Naphthoquinone-4-sulfonic acid sodium salt
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Record name Sodium 3,4-dioxonaphthalene-1-sulphonate
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Record name SODIUM .BETA.-NAPHTHOQUINONE-4-SULFONATE
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